methyl N-(4-methylphenyl)-N-(methylsulfonyl)glycinate
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Overview
Description
Methyl N-(4-methylphenyl)-N-(methylsulfonyl)glycinate is an organic compound that belongs to the class of glycinates It is characterized by the presence of a methyl group attached to the nitrogen atom of the glycine moiety, a 4-methylphenyl group, and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(4-methylphenyl)-N-(methylsulfonyl)glycinate typically involves the reaction of glycine with 4-methylphenyl isocyanate and methylsulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Reaction Time: 12-24 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(4-methylphenyl)-N-(methylsulfonyl)glycinate can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group in the 4-methylphenyl moiety can be reduced to an amine.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted glycinates depending on the reagents used.
Scientific Research Applications
Methyl N-(4-methylphenyl)-N-(methylsulfonyl)glycinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl N-(4-methylphenyl)-N-(methylsulfonyl)glycinate involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing its normal function.
Receptor Modulation: The compound may interact with cell surface receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl N-(4-chlorophenyl)-N-(methylsulfonyl)glycinate
- Methyl N-(4-methoxyphenyl)-N-(methylsulfonyl)glycinate
- Methyl N-(4-nitrophenyl)-N-(methylsulfonyl)glycinate
Uniqueness
Methyl N-(4-methylphenyl)-N-(methylsulfonyl)glycinate is unique due to the presence of the 4-methylphenyl group, which imparts specific chemical and biological properties. This compound may exhibit different reactivity and biological activity compared to its analogs with different substituents on the phenyl ring.
Properties
IUPAC Name |
methyl 2-(4-methyl-N-methylsulfonylanilino)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-9-4-6-10(7-5-9)12(17(3,14)15)8-11(13)16-2/h4-7H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNDWFRULUAVSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)OC)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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